molecular formula C14H12N4O2+2 B147723 Fast blue B CAS No. 20282-70-6

Fast blue B

Cat. No.: B147723
CAS No.: 20282-70-6
M. Wt: 268.27 g/mol
InChI Key: QMMMCTXNYMSXLI-UHFFFAOYSA-N
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Description

Fast blue B is a diazonium salt commonly used as a dye and staining agent in various scientific applications. It is known for its ability to form colored complexes with phenolic compounds, making it useful in biochemical assays and histological staining.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fast blue B can be synthesized through the diazotization of 4-amino-2,5-dimethoxybenzoic acid followed by coupling with benzoyl chloride. The reaction typically involves the following steps:

    Diazotization: 4-amino-2,5-dimethoxybenzoic acid is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.

    Coupling: The diazonium salt is then reacted with benzoyl chloride to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Fast blue B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different colored products, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form colorless or differently colored products.

    Substitution: this compound can undergo substitution reactions where the diazonium group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are commonly used.

    Substitution: Various nucleophiles, including phenols and amines, can react with this compound under mild conditions.

Major Products Formed

    Oxidation: Different colored azo compounds.

    Reduction: Colorless or differently colored amines.

    Substitution: Azo compounds with substituted functional groups.

Scientific Research Applications

Fast blue B is widely used in scientific research due to its versatile properties:

    Chemistry: Used in the detection and quantification of phenolic compounds in various samples.

    Biology: Employed as a staining agent for histological studies, particularly in the visualization of nerve cells and fibers.

    Medicine: Utilized in diagnostic assays to detect enzyme activities, such as acetylcholinesterase and β-glucosidase.

    Industry: Applied in the textile industry for dyeing fabrics and in the food industry for coloring products.

Mechanism of Action

Fast blue B exerts its effects through the formation of colored complexes with phenolic compounds. The diazonium group in this compound reacts with phenolic hydroxyl groups to form azo bonds, resulting in the formation of colored products. This reaction is the basis for its use in various biochemical assays and staining techniques.

Comparison with Similar Compounds

Similar Compounds

    Fast blue BB: Another diazonium salt with similar staining properties but different solubility and stability characteristics.

    Fast blue RR: Known for its use in histological staining but has different spectral properties compared to fast blue B.

    Luxol fast blue: Used primarily for staining myelin in nerve tissues, with different chemical properties and staining mechanisms.

Uniqueness of this compound

This compound is unique due to its specific reactivity with phenolic compounds, making it highly suitable for biochemical assays and histological staining. Its ability to form stable colored complexes under mild conditions sets it apart from other similar compounds.

Properties

IUPAC Name

4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2/h3-8H,1-2H3/q+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMMCTXNYMSXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14263-94-6 (tetrachlorozincate(2-)(1:1)), 91-91-8 (dichloride)
Record name Fast blue B
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DSSTOX Substance ID

DTXSID0066589
Record name C.I.Azoic Diazo Component 48
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Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20282-70-6, 91-91-8
Record name C.I. Azoic Diazo Component 48
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Record name Fast blue B
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Blue BNS salt
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36551
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Record name [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-
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Record name C.I.Azoic Diazo Component 48
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Record name 3,3'-dimethoxy[1,1'-biphenyl]-4,4'-bis(diazonium)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Fast Blue B in histochemical staining?

A1: this compound functions as a coupling agent in histochemical staining procedures. It reacts with the products of enzymatic reactions, typically aromatic amines like naphthylamines, released from specific substrates. This coupling reaction forms colored, insoluble azo dyes that precipitate at the site of enzyme activity, allowing for visualization of the enzyme distribution in tissue sections. []

Q2: Can you provide a specific example of how this compound is used to detect enzyme activity in tissues?

A2: this compound is widely used in the histochemical detection of various enzymes, including esterases and phosphatases. For instance, in the detection of non-specific esterase, naphthol AS-acetate can be used as a substrate. The enzyme hydrolyzes the substrate, releasing naphthol AS. This compound then couples with the released naphthol AS, forming a visible, insoluble azo dye at the location of enzyme activity. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C14H14Cl2N4O2, and its molecular weight is 337.19 g/mol.

Q4: Does this compound exhibit characteristic spectroscopic properties?

A4: Yes, this compound displays characteristic absorption spectra. The azo dyes formed by its reaction with different aromatic amines exhibit distinct spectral maxima in the visible range (330-630 nm). This property allows for the differentiation of various enzymatic reaction products based on their spectral characteristics. []

Q5: How does the stability of this compound vary under different storage conditions?

A5: While specific details about the stability of this compound under various storage conditions aren't extensively discussed in the provided research, it's generally recommended to store diazonium salts in cool, dry conditions, protected from light and moisture, to prevent degradation. Freshly prepared solutions are often preferred for optimal results in many applications. []

Q6: What are the implications of this compound's stability for its use in various applications?

A6: The stability of this compound solutions can influence the sensitivity and reproducibility of assays. Degradation of the compound can lead to a decrease in its reactivity, affecting the intensity of color development and potentially leading to inaccurate results. This highlights the importance of using freshly prepared solutions or ensuring proper storage to maintain reagent stability and experimental reliability.

Q7: What are the main applications of this compound in analytical chemistry?

A7: this compound finds application in analytical chemistry for the detection and quantification of various compounds, particularly phenols and aromatic amines. Its ability to form colored complexes with these compounds enables their detection and quantification using spectrophotometric techniques. []

Q8: Can this compound be used for quantitative analysis, and if so, how?

A8: Yes, this compound can be utilized for quantitative analysis. A linear relationship exists between the concentration of the analyte (e.g., alkylresorcinols) and the absorbance of the azo dye formed with this compound. This allows for the creation of calibration curves, enabling the quantification of unknown samples by measuring their absorbance after reaction with this compound. []

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